3-Hydroxy-1,3-diphenylprop-2-en-1-one;iron
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Overview
Description
3-Hydroxy-1,3-diphenylprop-2-en-1-one, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a β-diketone that exists in a keto-enol tautomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aldehyde with a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction conditions usually involve heating the reactants in a solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high yield .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-1,3-diphenylprop-2-en-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form strong intramolecular hydrogen bonds, which influence its reactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize 3-Hydroxy-1,3-diphenylprop-2-en-1-one.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Halogenated derivatives can be synthesized by reacting the compound with halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,3-diphenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been shown to induce the expression of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2) in cells . Additionally, it can activate signaling pathways such as Erk1/2, p38MAPK, JNK, AMPK, and Akt, leading to various cellular responses .
Comparison with Similar Compounds
3-Hydroxy-1,3-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:
Chalcones: These are structural derivatives of 1,3-diphenylprop-2-en-1-one and share similar chemical properties.
Flavonoids: Compounds like licochalcone A and isoliquiritigenin have similar structures and biological activities.
Dibenzoylmethane Derivatives: These include various substituted derivatives that exhibit unique chemical and biological properties.
The uniqueness of 3-Hydroxy-1,3-diphenylprop-2-en-1-one lies in its strong intramolecular hydrogen bonding and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C45H36FeO6 |
---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
3-hydroxy-1,3-diphenylprop-2-en-1-one;iron |
InChI |
InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H; |
InChI Key |
ZFNORRUERCFEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] |
Origin of Product |
United States |
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